molecular formula C15H12FN5O2 B5719664 N-(2-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide

N-(2-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide

Katalognummer B5719664
Molekulargewicht: 313.29 g/mol
InChI-Schlüssel: MTGNTEIBUFSRSF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-fluorophenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide, commonly known as FPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. FPTA is a tetrazole-based compound that has been studied extensively for its pharmacological effects and has shown promising results in various scientific studies.

Wirkmechanismus

FPTA acts as an inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in various physiological processes, including pain sensation, appetite, and mood regulation. By inhibiting FAAH, FPTA increases the levels of endocannabinoids in the body, leading to various therapeutic effects.
Biochemical and Physiological Effects:
FPTA has been shown to have several biochemical and physiological effects. It has been shown to have analgesic effects, which can be attributed to the increase in endocannabinoid levels in the body. FPTA has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory conditions. Additionally, FPTA has been shown to have anxiolytic effects, which can be beneficial in the treatment of anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using FPTA in lab experiments include its ability to selectively inhibit FAAH, which leads to an increase in endocannabinoid levels without affecting other neurotransmitter systems. FPTA is also relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of using FPTA in lab experiments is its potential toxicity, which can limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of FPTA. One potential direction is the development of FPTA-based drugs for the treatment of various conditions, including pain, inflammation, and anxiety disorders. Additionally, further studies are needed to fully understand the mechanisms underlying the effects of FPTA on the endocannabinoid system. Finally, the potential toxicity of FPTA needs to be further studied to determine its safety for use in humans.
Conclusion:
FPTA is a tetrazole-based compound that has shown promising results in various scientific studies. It has been shown to have inhibitory effects on FAAH, leading to an increase in endocannabinoid levels in the body. FPTA has several potential applications in the field of medicine, including the treatment of pain, inflammation, and anxiety disorders. However, further studies are needed to fully understand the mechanisms underlying its effects and its potential toxicity.

Synthesemethoden

The synthesis of FPTA involves a multi-step process that includes the preparation of several intermediate compounds. The process starts with the preparation of 2-fluoroaniline, which is then reacted with 3-(1H-tetrazol-1-yl)phenol to obtain the intermediate compound. This intermediate is then reacted with chloroacetyl chloride to obtain the final product, FPTA.

Wissenschaftliche Forschungsanwendungen

FPTA has been extensively studied for its potential applications in the field of medicine. It has been shown to have inhibitory effects on the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. This inhibition of FAAH leads to an increase in the levels of endocannabinoids, which has been shown to have several therapeutic effects.

Eigenschaften

IUPAC Name

N-(2-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN5O2/c16-13-6-1-2-7-14(13)18-15(22)9-23-12-5-3-4-11(8-12)21-10-17-19-20-21/h1-8,10H,9H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGNTEIBUFSRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC=CC(=C2)N3C=NN=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-[3-(tetrazol-1-yl)phenoxy]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.